molecular formula C18H14BNO2 B11753136 (9-Phenyl-9H-carbazol-4-yl)boronic acid

(9-Phenyl-9H-carbazol-4-yl)boronic acid

Cat. No.: B11753136
M. Wt: 287.1 g/mol
InChI Key: QIXPSFYLBFVSII-UHFFFAOYSA-N
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Description

(9-Phenyl-9H-carbazol-4-yl)boronic acid is an organic compound with the molecular formula C18H14BNO2. It is a boronic acid derivative that features a carbazole moiety attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including materials science and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Phenyl-9H-carbazol-4-yl)boronic acid typically involves the reaction of 9-(4-bromophenyl)carbazole with triisopropyl borate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic acid derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(9-Phenyl-9H-carbazol-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (9-Phenyl-9H-carbazol-4-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and probes. Additionally, the carbazole moiety contributes to the compound’s photophysical properties, making it suitable for applications in materials science .

Comparison with Similar Compounds

Similar Compounds

    (9H-Carbazol-9-yl)phenylboronic acid: Similar structure but with different substitution patterns on the phenyl ring[][5].

    (9-Phenyl-9H-carbazol-2-yl)boronic acid: Similar structure but with the boronic acid group attached to a different position on the carbazole ring[][5].

Uniqueness

(9-Phenyl-9H-carbazol-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and photophysical properties. This makes it particularly useful in applications requiring precise molecular interactions and specific photophysical characteristics[5][5].

Properties

Molecular Formula

C18H14BNO2

Molecular Weight

287.1 g/mol

IUPAC Name

(9-phenylcarbazol-4-yl)boronic acid

InChI

InChI=1S/C18H14BNO2/c21-19(22)15-10-6-12-17-18(15)14-9-4-5-11-16(14)20(17)13-7-2-1-3-8-13/h1-12,21-22H

InChI Key

QIXPSFYLBFVSII-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C3=CC=CC=C3N(C2=CC=C1)C4=CC=CC=C4)(O)O

Origin of Product

United States

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